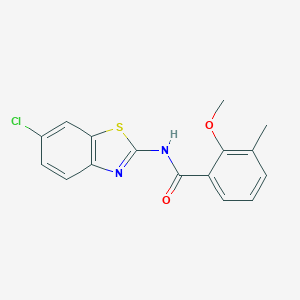
N-(6-chloro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-chloro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide, also known as CMTM, is a chemical compound that has been widely studied for its potential use in scientific research.
作用機序
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has also been shown to activate certain cellular pathways that are involved in the clearance of toxic proteins in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(6-chloro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has been shown to have a number of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis (cell death) and inhibit cell proliferation. In neurodegenerative diseases, it has been shown to reduce the accumulation of toxic proteins and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of N-(6-chloro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide is its potential use in cancer and neurodegenerative disease research. It has also been shown to have low toxicity and high selectivity for certain cellular pathways. However, one of the limitations of N-(6-chloro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of future directions for N-(6-chloro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide research. One area of interest is in the development of more efficient synthesis methods that can produce larger quantities of N-(6-chloro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide. Another area of interest is in the development of new drug delivery systems that can improve the solubility and bioavailability of N-(6-chloro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide and its potential use in the treatment of cancer and neurodegenerative diseases.
合成法
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide involves the reaction of 2-aminothiophenol with 6-chloro-2-fluorobenzonitrile in the presence of a base, followed by reaction with 3-methyl-2-methoxybenzoyl chloride. This results in the formation of N-(6-chloro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide, which can be purified through recrystallization or column chromatography.
科学的研究の応用
N-(6-chloro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has been studied for its potential use in various scientific research applications. One of the main areas of interest is in the field of cancer research, where N-(6-chloro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has been shown to inhibit the growth and proliferation of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
分子式 |
C16H13ClN2O2S |
|---|---|
分子量 |
332.8 g/mol |
IUPAC名 |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C16H13ClN2O2S/c1-9-4-3-5-11(14(9)21-2)15(20)19-16-18-12-7-6-10(17)8-13(12)22-16/h3-8H,1-2H3,(H,18,19,20) |
InChIキー |
WACXEBFIQKIAFU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[4-(propan-2-yl)phenoxy]-N-(quinolin-5-yl)acetamide](/img/structure/B245969.png)
![2-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B245970.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B245971.png)

![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B245976.png)


![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B245982.png)
